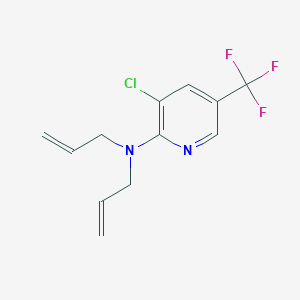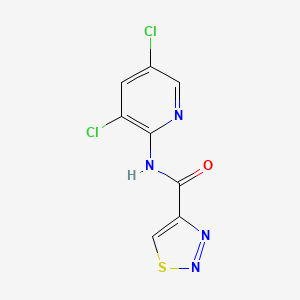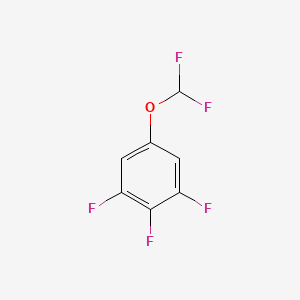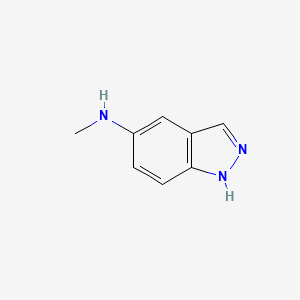
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
"Carbamates are esters of substituted carbamic acids that react with acetylcholinesterase (AChE) by initially transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis of the carbamoyl enzyme. This hydrolysis, or decarbamoylation, is relatively slow, with half-lives of carbamoylated AChEs ranging from 4 minutes to more than 30 days. Therefore, carbamates are effective AChE inhibitors that have been developed as insecticides and as therapeutic agents" (Rosenberry & Cheung, 2019). This highlights the potential of carbamic acid derivatives in controlling pests and treating conditions associated with AChE activity.
Toxicity in Foods and Beverages
Ethyl carbamate (EC) or urethane, an ethyl ester of carbamic acid, occurs at low levels in many fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties for several species. It has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007. High levels of ethyl carbamate can be found in distilled spirits, making alcoholic drinks a source of ethyl carbamate (Weber & Sharypov, 2009). This underscores the importance of monitoring and regulating carbamic acid derivatives in consumables to safeguard public health.
Mécanisme D'action
Target of Action
It is known that carbamates, in general, are often used as protecting groups for amines in organic synthesis . They protect the amine group from unwanted reactions during the synthesis process .
Mode of Action
tert-Butyl N-(2-bromo-1-phenylethyl)carbamate, as a carbamate, acts as a protecting group for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Result of Action
The primary result of the action of tert-Butyl N-(2-bromo-1-phenylethyl)carbamate is the protection of amine groups during organic synthesis . This protection allows for selective reactions to occur at other functional groups in the molecule without interference from the amine group .
Action Environment
The action of tert-Butyl N-(2-bromo-1-phenylethyl)carbamate is influenced by various environmental factors. For instance, the stability of the Boc group is affected by the pH of the environment . It is stable in neutral and basic conditions but can be cleaved under acidic conditions . Furthermore, the reaction conditions, such as temperature and solvent, can also influence the efficacy of the compound’s action .
Propriétés
IUPAC Name |
tert-butyl N-(2-bromo-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQKOWVTCOHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one](/img/structure/B3141457.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide](/img/structure/B3141458.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3141460.png)
![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B3141483.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)

